6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one
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Overview
Description
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Benzimidazole derivatives, including compounds structurally related to 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, have been extensively studied for their therapeutic potentials. They are known for their antihelminthic, antacid, antibacterial properties, and their ability to interact with DNA, impacting various DNA-associated processes. These interactions make them relevant in the development of drugs targeting DNA and DNA-associated pathways, highlighting their importance in medicinal chemistry and drug design (Bhattacharya & Chaudhuri, 2008).
Material Science and Organic Magnetic Materials
In material science, benzimidazole derivatives have shown promise in the development of organic magnetic materials. The synthesis and characterization of such materials demonstrate the role of hydrogen bonds in defining the magnetic properties of these compounds, indicating their potential in creating new magnetic materials (Ferrer et al., 2001).
Biological Studies
The influence of benzimidazole derivatives on biological systems has been a subject of interest. For example, the effect of some benzimidazoles on a vitamin B12-requiring alga underscores the biochemical implications of these compounds in biological pathways and nutrient synthesis mechanisms (Epstein, 1960). Additionally, the study of fluorescent emission from benzimidazole derivatives in various solvents contributes to understanding their potential in biochemical labeling and imaging applications (Verdasco et al., 1995).
Antimicrobial and Antioxidant Applications
The synthesis of benzimidazole derivatives and their evaluation for antimicrobial and antioxidant activities provide insights into their potential as therapeutic agents. These studies demonstrate the capacity of these compounds to inhibit microbial growth and counteract oxidative stress, highlighting their utility in developing new antimicrobial and antioxidant therapies (Sindhe et al., 2016).
Mechanism of Action
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.